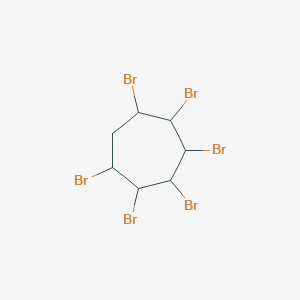![molecular formula C16H14O3 B14481601 1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane CAS No. 71121-93-2](/img/structure/B14481601.png)
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-2,3,7-trioxabicyclo[221]heptane is a unique bicyclic peroxide compound It is characterized by its three oxygen atoms forming a trioxabicyclo structure, with two phenyl groups attached at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane can be synthesized through a radical-anion chain mechanism following dissociative electron transfer reduction. The model prostaglandin endoperoxide, 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, is investigated in N,N-dimethylformamide at a glassy carbon electrode using various electrochemical techniques. Reduction occurs by a concerted dissociative electron transfer mechanism .
Industrial Production Methods
There is limited information on the industrial production methods for this compound. Most of the synthesis methods are laboratory-based and involve specific reaction conditions that may not be easily scalable for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Electrochemical reduction using a glassy carbon electrode in N,N-dimethylformamide.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: 1,3-diphenyl-cyclopentane-cis-1,3-diol and other related compounds.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prostaglandin analogs.
Industry: Limited industrial applications due to the complexity of its synthesis and the specific conditions required for its reactions.
Mecanismo De Acción
The mechanism of action of 1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane involves a radical-anion chain mechanism following dissociative electron transfer reduction. The compound undergoes reduction at a glassy carbon electrode, leading to the formation of a distonic radical-anion intermediate. This intermediate undergoes β-scission fragmentation, resulting in various products .
Comparación Con Compuestos Similares
Similar Compounds
2,3,7-Trioxabicyclo[2.2.1]heptane,1,4-bis(1,1-dimethylethyl)-: A similar compound with different substituents.
2,2,5,5-tetramethyl-1,4-diphenyl-3,6,7-trioxabicyclo[2.2.1]heptane: Another trioxabicyclo compound with tetramethyl groups.
7-Oxabicyclo[2.2.1]heptane: A related compound with a different oxygen arrangement.
Uniqueness
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane is unique due to its specific trioxabicyclo structure and the presence of phenyl groups at the 1 and 4 positions. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for studying radical-anion chain mechanisms and dissociative electron transfer reactions.
Propiedades
Número CAS |
71121-93-2 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H14O3/c1-3-7-13(8-4-1)15-11-12-16(17-15,19-18-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
BYIABZCENGDXMN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(OC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)

![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)

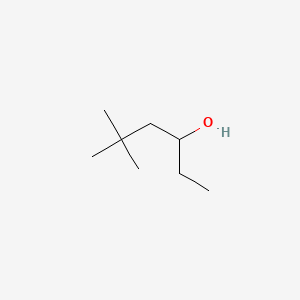
![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

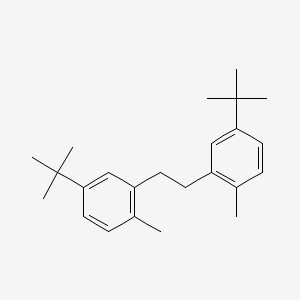
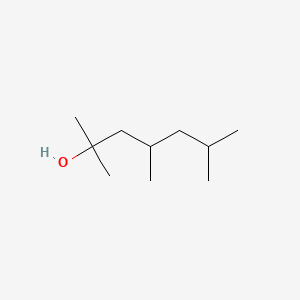
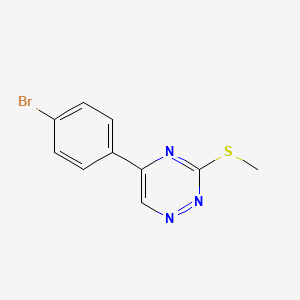

![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)

